molecular formula C14H21N5O2 B5572843 1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone

1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B5572843
M. Wt: 291.35 g/mol
InChI Key: ZEEUFOONGJHMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety linked to a piperazine ring via an ethanone group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Scientific Research Applications

1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases, infections, and cancer.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Preparation Methods

The synthesis of 1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Core: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form the morpholinopyrimidine core.

    Attachment of the Piperazine Ring: The morpholinopyrimidine core is then reacted with a piperazine derivative to form the desired piperazine linkage.

    Introduction of the Ethanone Group: Finally, the ethanone group is introduced through a suitable acylation reaction, completing the synthesis of this compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-12(20)17-4-6-18(7-5-17)13-2-3-15-14(16-13)19-8-10-21-11-9-19/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEUFOONGJHMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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